N-(1H-Benzimidazol-2-yl)-1-(furan-2-yl)methanimine
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Overview
Description
N-(1H-Benzimidazol-2-yl)-1-(furan-2-yl)methanimine is an organic compound that features both benzimidazole and furan moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzimidazol-2-yl)-1-(furan-2-yl)methanimine typically involves the condensation of a benzimidazole derivative with a furan-containing aldehyde or ketone. Common reaction conditions may include the use of a suitable solvent (e.g., ethanol, methanol) and a catalyst (e.g., acid or base) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1H-Benzimidazol-2-yl)-1-(furan-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzimidazole or furan rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could yield furanones, while reduction of the imine group would yield the corresponding amine.
Scientific Research Applications
N-(1H-Benzimidazol-2-yl)-1-(furan-2-yl)methanimine may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Investigation of its potential pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-Benzimidazol-2-yl)-1-(furan-2-yl)methanimine would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial enzymes or cell membranes. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(1H-Benzimidazol-2-yl)-1-(thiophen-2-yl)methanimine: Similar structure but with a thiophene ring instead of a furan ring.
N-(1H-Benzimidazol-2-yl)-1-(pyridin-2-yl)methanimine: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
N-(1H-Benzimidazol-2-yl)-1-(furan-2-yl)methanimine is unique due to the presence of both benzimidazole and furan moieties, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
58413-90-4 |
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Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(furan-2-yl)methanimine |
InChI |
InChI=1S/C12H9N3O/c1-2-6-11-10(5-1)14-12(15-11)13-8-9-4-3-7-16-9/h1-8H,(H,14,15) |
InChI Key |
KCHFVGKSHKTSDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N=CC3=CC=CO3 |
Origin of Product |
United States |
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